Methyl (4-nitro-1-imidazolyl)acetate
Description
Methyl (4-nitro-1-imidazolyl)acetate is a nitroimidazole derivative characterized by a methyl ester group linked to the 1-position of a 4-nitro-substituted imidazole ring. This compound is synthesized via nucleophilic substitution between methyl bromoacetate and 4(5)-nitro-2-methylimidazole in dimethylformamide (DMF) with potassium carbonate as a base . Its crystal structure, determined by single-crystal X-ray diffraction, reveals a planar imidazole ring with the nitro group at position 4 and the methyl ester moiety at position 1. The crystal packing is stabilized by C–H⋯O/N hydrogen bonds and π–π stacking interactions (centroid–centroid distance: 4.66 Å) .
Nitroimidazoles are pharmacologically significant due to their antiprotozoal and antibacterial activities. However, the position of the nitro group (4 vs. 5) significantly influences biological activity, with 5-nitro derivatives generally exhibiting higher efficacy .
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-(4-nitroimidazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-13-6(10)3-8-2-5(7-4-8)9(11)12/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKCAKPRNOIOBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389253 | |
| Record name | Methyl (4-nitro-1-imidazolyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13230-21-2 | |
| Record name | Methyl (4-nitro-1-imidazolyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (4-nitro-1-imidazolyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 4-Nitroimidazole
4-Nitroimidazole serves as the critical precursor. The nitration of imidazole is achieved using a mixed acid system:
Esterification with Methyl Bromoacetate
The esterification step proceeds via nucleophilic substitution:
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Reagents : 4-Nitroimidazole, methyl bromoacetate, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
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Procedure :
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4-Nitroimidazole (1 equiv) and K₂CO₃ (1.2 equiv) are suspended in DMF.
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Methyl bromoacetate (1.2 equiv) is added dropwise at 40–60°C under nitrogen.
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The reaction is stirred for 6–8 hours, monitored by TLC (ethyl acetate/hexane, 1:1).
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The product is crystallized using chloroform–carbon tetrachloride (1:2 v/v).
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Yield : 70–78%, with purity >95% by HPLC.
Table 1: Key Parameters for Classical Synthesis
| Parameter | Value |
|---|---|
| Reaction Temperature | 40–60°C |
| Solvent | DMF |
| Base | K₂CO₃ |
| Crystallization Solvent | Chloroform–CCl₄ (1:2) |
| Final Purity | >95% (HPLC) |
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-efficiency and scalability. Modifications to laboratory protocols include:
Continuous Flow Reactor Systems
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Advantages : Enhanced heat transfer, reduced reaction time, and higher throughput.
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Conditions :
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Residence time: 20–30 minutes.
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Temperature: 50°C.
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Catalyst: Immobilized K₂CO₃ on silica gel.
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Yield : 85–90% at pilot scale.
Solvent Optimization
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Alternatives to DMF : Acetonitrile or dimethylacetamide (DMAc) reduce toxicity and improve recyclability.
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Impact :
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Acetonitrile increases reaction rate by 15% but requires higher temperatures (60–70°C).
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DMAc offers comparable yields to DMF but with easier post-reaction separation.
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Alternative Synthetic Routes
Microwave-Assisted Synthesis
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Conditions : 100 W irradiation, 80°C, 15 minutes.
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Outcome : 88% yield, reduced side products (e.g., di-alkylated impurities).
Enzyme-Catalyzed Esterification
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Enzymes : Candida antarctica lipase B (CAL-B) in ionic liquids.
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Efficiency : 60–65% yield under mild conditions (30°C, pH 7.0).
Optimization Strategies
Stoichiometric Adjustments
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Methyl Bromoacetate Excess : A 1.5:1 molar ratio (relative to 4-nitroimidazole) maximizes yield (82%) by driving reaction completion.
Temperature Gradients
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Two-Stage Heating :
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40°C for 2 hours to initiate substitution.
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60°C for 4 hours to complete the reaction.
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Result : 12% reduction in unreacted starting material.
Quality Control and Characterization
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, imidazole-H), 4.72 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃).
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IR (KBr) : 1745 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).
Purity Assessment
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HPLC : C18 column, acetonitrile–water (70:30), flow rate 1.0 mL/min, retention time 6.8 minutes.
Challenges and Mitigation
Byproduct Formation
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Di-Alkylated Impurities : Controlled by maintaining stoichiometric ratios and low temperatures (<60°C).
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Hydrolysis : Avoid moisture exposure using molecular sieves in DMF.
Chemical Reactions Analysis
Types of Reactions: Methyl (4-nitro-1-imidazolyl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Major Products:
Reduction: The major product is 4-aminoimidazole .
Hydrolysis: The major product is (4-nitroimidazol-1-yl)acetic acid .
Scientific Research Applications
Chemistry
Methyl (4-nitro-1-imidazolyl)acetate serves as a versatile building block in organic synthesis. It is utilized to produce more complex molecules and can act as a reagent in various chemical reactions, including:
- Oxidation : The nitro group can be reduced to an amino group.
- Substitution Reactions : The ester can undergo hydrolysis to yield carboxylic acids.
Biology
In biological research, this compound is employed as a probe to investigate enzyme mechanisms and biological pathways. Its ability to form reactive intermediates makes it useful for studying metabolic processes and interactions at the cellular level.
Pharmaceuticals
This compound is significant in pharmaceutical development, particularly in creating therapeutic agents against protozoan and bacterial infections. Nitroimidazoles have been extensively studied for their antimicrobial properties, with compounds like metronidazole being prominent examples.
Data Table: Comparison with Related Compounds
| Compound Name | Structure Type | Applications | Notable Properties |
|---|---|---|---|
| This compound | Nitroimidazole | Antimicrobial agents | Reactive nitrogen species |
| Metronidazole | Nitroimidazole | Antibacterial and antiprotozoal | Widely used in medicine |
| Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate | Nitroimidazole | Research on drug development | Similar reactivity |
Case Study 1: Antimicrobial Activity
Research has shown that compounds derived from this compound exhibit significant antimicrobial activity against various pathogens. A study demonstrated that modifications of this compound led to enhanced efficacy against resistant strains of bacteria, showcasing its potential in developing new antibiotics.
Case Study 2: Enzyme Mechanism Investigation
In a biochemical study, this compound was used as a substrate to explore enzyme kinetics. The results indicated that the compound could serve as an effective probe for understanding enzyme-substrate interactions, providing insights into metabolic pathways critical for drug metabolism.
Mechanism of Action
The mechanism of action of Methyl (4-nitro-1-imidazolyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reductive bioactivation to form reactive nitrogen species (RNS), which can interact with cellular components . This process can lead to the inhibition of key enzymes and disruption of cellular functions, making it useful in antimicrobial and anticancer applications .
Comparison with Similar Compounds
Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate
- Structure : Ethyl ester analog with an ethyl group replacing the methyl ester.
- Synthesis : Prepared similarly using ethyl bromoacetate instead of methyl bromoacetate .
- Physicochemical Properties :
- Increased lipophilicity compared to the methyl ester due to the longer alkyl chain.
- Similar hydrogen-bonding patterns in crystal packing but altered solubility in polar solvents.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic Acid
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl Acetate
- Structure : Secnidazole derivative with a propyl acetate chain.
- Synthesis : Derived from secnidazole via acetylation with acetic anhydride .
- Activity : Retains antiprotozoal and antibacterial properties of nitroimidazoles, with enhanced stability due to the bulky acetate group.
- Crystallography : Exhibits C–H⋯O hydrogen bonds and weak π–π interactions (centroid–centroid distance: 3.76 Å) .
Data Table: Structural and Functional Comparison
Quantum Chemical and Spectroscopic Insights
- This compound :
- Comparative Reactivity :
- 5-nitro derivatives exhibit higher Fukui indices for electrophilic attack compared to 4-nitro analogs, correlating with enhanced biological activity .
Biological Activity
Methyl (4-nitro-1-imidazolyl)acetate, with the molecular formula and a molecular weight of 185.14 g/mol, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, chemical properties, mechanisms of action, and biological effects, supported by data tables and relevant research findings.
The synthesis of this compound typically involves the reaction of 4-nitroimidazole with methyl bromoacetate in the presence of potassium carbonate within an organic solvent such as dimethylformamide (DMF) . This method allows for the formation of the ester group, which is crucial for its biological activity.
Chemical Reactions
This compound can undergo various chemical reactions:
- Reduction : The nitro group can be reduced to an amino group using reagents like hydrogen gas and palladium on carbon (Pd/C) catalyst.
- Hydrolysis : The ester group can be hydrolyzed to yield 4-nitroimidazol-1-yl acetic acid under basic conditions (e.g., aqueous sodium hydroxide).
The biological activity of this compound is primarily attributed to its ability to generate reactive nitrogen species (RNS) upon reductive bioactivation. These RNS can interact with cellular components, leading to various biological effects, including antimicrobial and antitumor activities .
Antimicrobial Activity
This compound has shown significant antimicrobial properties. Research indicates that compounds containing the nitroimidazole structure are effective against a range of pathogens, including bacteria and protozoa. Notable findings include:
- Minimum Inhibitory Concentration (MIC) values demonstrating effectiveness against Staphylococcus aureus and Escherichia coli, with values as low as 0.0039 mg/mL .
- Its derivatives have been employed in treating infections caused by anaerobic bacteria and protozoan diseases .
Antitumor Activity
Studies have also highlighted the potential antitumor effects of this compound. It has been investigated as a radiosensitizer in hypoxic tumor cells, showing promising enhancement ratios in vitro, which may improve the efficacy of radiation therapy .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound and related compounds:
Q & A
Basic Research Questions
Q. What is the standard protocol for synthesizing methyl (4-nitro-1-imidazolyl)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution using methyl bromoacetate and 4(5)-nitro-2-methylimidazole in the presence of potassium carbonate in DMF. Crystallization is achieved by slow evaporation of a chloroform–carbon tetrachloride solution . To optimize yield, variables such as solvent polarity (e.g., DMF vs. acetonitrile), reaction temperature (40–60°C), and stoichiometric ratios (1:1.2 molar ratio of imidazole to methyl bromoacetate) should be systematically tested. Monitoring reaction progress via TLC or HPLC is recommended.
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction reveals a monoclinic crystal system with layers stabilized by C–H⋯O/N hydrogen bonds, N–O⋯π interactions, and π–π stacking (centroid distance: ~4.66 Å). Refinement involves anisotropic displacement parameters for non-H atoms and idealized positions for H atoms . Software like SHELX or OLEX2 is used for structure solution. Researchers should prioritize high-resolution data (<0.8 Å) to resolve weak interactions.
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral assignments validated?
- Methodological Answer : Use - and -NMR to confirm the imidazole and acetate moieties. IR spectroscopy identifies nitro (1520–1350 cm) and ester (1740–1720 cm) groups. Mass spectrometry (ESI-MS) verifies molecular weight. Cross-validate assignments with computational methods (e.g., DFT for chemical shifts) to address ambiguities arising from tautomerism in nitroimidazoles .
Advanced Research Questions
Q. How can discrepancies in -NMR data for nitroimidazole derivatives be resolved, particularly for positional isomers?
- Methodological Answer : Positional isomers (e.g., 4-nitro vs. 5-nitro) exhibit distinct shifts due to electron-withdrawing effects. Use 2D NMR (HSQC, HMBC) to assign signals and compare with X-ray crystallography data. For ambiguous cases, dynamic NMR or variable-temperature studies may resolve tautomeric equilibria . Computational modeling (e.g., Gaussian with B3LYP/6-311++G**) can predict shifts and validate experimental assignments.
Q. What computational approaches are suitable for studying the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) with basis sets like 6-311++G** calculates HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites. Molecular docking studies assess interactions with biological targets (e.g., nitroreductase enzymes). Tools like Multiwfn analyze Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for bonding insights .
Q. How do crystal packing forces influence the stability and solubility of this compound?
- Methodological Answer : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O⋯H/N contacts). Solubility is inversely correlated with hydrogen-bond density. Modify crystal packing via co-crystallization with solvents (e.g., DMSO) or lattice doping (e.g., halogen substitution) to enhance dissolution . Differential Scanning Calorimetry (DSC) monitors phase transitions under thermal stress.
Q. What strategies mitigate nitro group reduction during biological assays, and how is metabolic activation monitored?
- Methodological Answer : Under anaerobic conditions, nitro groups are reduced to reactive amines, which can confound cytotoxicity assays. Use nitroreductase inhibitors (e.g., dicoumarol) or anaerobic chambers to control reduction. LC-MS/MS tracks metabolites like hydroxylamines or nitrenium ions. Electrochemical methods (cyclic voltammetry) quantify reduction potentials .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data for this compound analogs in antimicrobial studies?
- Methodological Answer : Variability may arise from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative), nitroreductase expression levels, or assay conditions (aerobic vs. anaerobic). Standardize protocols using CLSI guidelines. Perform dose-response curves (IC) with positive controls (e.g., metronidazole). Confirm target engagement via gene knockout (e.g., nfsA/B in E. coli) .
Tables for Key Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Crystal System | Monoclinic, space group P2/c | |
| π–π Stacking Distance | 4.6619 Å | |
| Nitro IR Stretch | 1520–1350 cm | |
| DFT Basis Set | B3LYP/6-311++G** |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
